Technical Monograph: 3-Amino-N-(pyridin-3-ylmethyl)benzamide
Technical Monograph: 3-Amino-N-(pyridin-3-ylmethyl)benzamide
A Foundational Scaffold for Kinase Inhibitor & Peptidomimetic Design
Executive Summary
3-amino-N-(pyridin-3-ylmethyl)benzamide (CAS: 25844-49-9) is a high-value bifunctional pharmacophore used extensively in medicinal chemistry.[1] Structurally, it combines a benzamide core (providing rigidity and orientation) with two critical reactive/functional motifs:
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Pyridin-3-ylmethyl moiety: A proven "hinge-binding" motif that mimics the adenine ring of ATP in kinase active sites (particularly Rho-associated kinase, ROCK, and p38 MAPK).
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Meta-amino group: A versatile "handle" for further derivatization, essential for constructing Type II kinase inhibitors (e.g., via urea formation to access the DFG-out pocket).
This guide details the synthesis, physicochemical properties, and application of this scaffold in drug discovery, specifically for targeting serine/threonine kinases.
Chemical Identity & Physicochemical Profile[2][3][4]
| Property | Specification |
| IUPAC Name | 3-amino-N-(pyridin-3-ylmethyl)benzamide |
| CAS Number | 25844-49-9 |
| Molecular Formula | C₁₃H₁₃N₃O |
| Molecular Weight | 227.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water |
| pKa (Calc) | ~3.5 (Pyridine N), ~13.5 (Amide NH) |
| LogP | 1.2 (Predicted) - Lipophilic enough for cell permeability |
| H-Bond Donors | 2 (Aniline -NH₂, Amide -NH-) |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, Aniline N) |
Medicinal Chemistry: Mechanism & Utility
This compound is rarely a final drug; it is a privileged structure used to build potency and selectivity.
3.1 The Pharmacophore "Warhead"
In the context of kinase inhibition (e.g., ROCK1/2), the pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region. The methylene bridge allows the pyridine ring to rotate and find the optimal pi-stacking orientation within the ATP-binding pocket.
3.2 The "Linker" Logic
The benzamide unit serves as a scaffold that directs the meta-amino group toward the solvent-exposed region or the hydrophobic back-pocket (allosteric site). By converting the 3-amino group into a urea or amide, researchers can extend the molecule to interact with the conserved Glu-Lys salt bridge or the DFG motif (Asp-Phe-Gly), a strategy employed in drugs like Nilotinib and Sorafenib .
3.3 Structural Relationship Diagram
The following diagram illustrates how this scaffold serves as a precursor for complex kinase inhibitors.
Figure 1: Pharmacophore mapping showing the functional roles of the molecule's substructures.
Synthesis Protocol (The "Nitro-Reduction" Route)
Direct coupling of 3-aminobenzoic acid is prone to self-polymerization. The industry-standard protocol uses a nitro-precursor followed by selective reduction. This ensures high purity and prevents side reactions.
4.1 Step 1: Amide Coupling
Objective: Synthesize 3-nitro-N-(pyridin-3-ylmethyl)benzamide.
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Reagents: 3-Nitrobenzoyl chloride (1.0 eq), 3-(Aminomethyl)pyridine (1.0 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM).
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Protocol:
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Dissolve 3-(Aminomethyl)pyridine (1.22 g, 10 mmol) and TEA (3.5 mL) in anhydrous DCM (50 mL) under N₂ atmosphere. Cool to 0°C.[2]
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Dropwise add a solution of 3-Nitrobenzoyl chloride (1.85 g, 10 mmol) in DCM (20 mL) over 30 minutes.
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Allow to warm to Room Temperature (RT) and stir for 4 hours.
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Workup: Wash with sat. NaHCO₃ (2x), water, and brine. Dry over MgSO₄.
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Yield: Expect ~85-90% of the nitro-intermediate (yellow solid).
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4.2 Step 2: Selective Reduction
Objective: Reduce the nitro group to the amine without reducing the pyridine ring.
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Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (4:1).
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Protocol:
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Suspend the nitro-intermediate (2.57 g, 10 mmol) in EtOH (40 mL) and Water (10 mL).
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Add NH₄Cl (2.6 g) and Iron powder (2.8 g).
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Reflux vigorously at 80°C for 2 hours. (Monitor by TLC; Nitro spot disappears, fluorescent amine spot appears).
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Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with hot EtOH.
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Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (DCM:MeOH 95:5).
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Final Yield: ~75-80% Off-white solid.
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4.3 Synthesis Workflow Diagram
Figure 2: Two-step synthesis pathway via nitro-reduction to prevent aniline self-coupling.
Analytical Validation (QC)
To validate the synthesis, the following spectral signatures must be confirmed:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 9.01 (t, 1H): Amide -NH (Triplet indicates coupling to methylene).
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δ 8.5-8.4 (m, 2H): Pyridine α-protons (characteristic downfield shift).
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δ 5.20 (s, 2H): Aniline -NH₂ (Broad singlet, disappears with D₂O shake).
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δ 4.50 (d, 2H): Methylene -CH₂- linking pyridine and amide.
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LC-MS:
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[M+H]⁺: 228.1 m/z.
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Safety & Toxicology
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Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
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Handling: The pyridine moiety makes this compound potentially basic and capable of penetrating skin. Use nitrile gloves and work in a fume hood.
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Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline group (which turns brown/black upon air exposure).
References
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ChemicalBook. (2024). 3-amino-N-(pyridin-3-ylmethyl)benzamide Product Properties. Link
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GuideChem. (2024). Safety and MSDS for CAS 25844-49-9. Link
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Advanced ChemBlocks. (2024). Building Blocks for Kinase Inhibitors. Link
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ResearchGate. (2018). Synthesis of Pyridine-Amide Scaffolds for Polymer and Drug Applications. Link
